2-Chlorocyclohexanone

Übersicht

Beschreibung

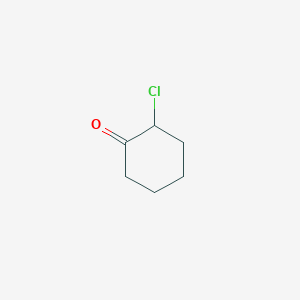

2-Chlorocyclohexanone is an organic compound with the molecular formula C6H9ClO. It is a chlorinated derivative of cyclohexanone and is known for its use as an intermediate in the synthesis of various pharmaceutical and chemical compounds. The compound appears as a colorless to very deep brown liquid and has a molecular weight of 132.59 g/mol .

Vorbereitungsmethoden

2-Chlorocyclohexanone can be synthesized through several methods:

Chlorination of Cyclohexanone: One common method involves the chlorination of cyclohexanone in glacial acetic acid as the solvent.

Electrochemical Chlorination: Another method involves the electrochemical chlorination of cyclohexanone in hydrochloric acid.

Oxidation of 2-Chlorocyclohexanol: This method involves the oxidation of 2-chlorocyclohexanol to produce this compound.

Analyse Chemischer Reaktionen

2-Chlorocyclohexanone undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form 2-chlorocyclohexanol.

Oxidation Reactions: It can be further oxidized to form more complex compounds.

Common reagents used in these reactions include sodium methoxide, hydrochloric acid, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-Chlorocyclohexanone serves as an important intermediate in organic synthesis. It is utilized in the preparation of various chemical compounds due to its reactive carbonyl group and chlorinated structure.

Synthesis of Other Compounds

- Pharmaceuticals : It is used to synthesize pharmaceutical compounds, including potential drug candidates that exhibit biological activity.

- Agrochemicals : The compound can be involved in the synthesis of herbicides and pesticides, enhancing agricultural productivity.

Case Study: Synthesis of this compound

A documented method involves the chlorination of cyclohexanone using chlorine gas in an aqueous medium. The reaction yields this compound with a yield of approximately 61-66% after purification through distillation .

Nanoparticle Formation

Recent research highlights the role of this compound in the formation of gold nanoparticles under mild conditions. This application is significant in materials science and nanotechnology.

Mechanism of Nanoparticle Formation

In a study, cyclohexanone (and its chlorinated derivative) acted as a reducing agent for auric acid, facilitating the room temperature formation of gold nanoparticles without the need for thermal activation. The nanoparticles exhibited various shapes and were stable for extended periods .

Data Table: Characteristics of Gold Nanoparticles Formed

| Parameter | Value |

|---|---|

| Initial Auric Acid Concentration | 0.28 mM |

| Cyclohexanone Concentration | 0.48 M |

| SPR Band Center Wavelength | 543 nm |

| Maximum Absorbance | 0.61 units |

| Stability Duration | >3 months |

Material Science Applications

This compound's unique chemical properties make it suitable for applications in material science, particularly in polymer chemistry.

Polymerization Processes

The compound can be used as a monomer or co-monomer in the synthesis of polymers, contributing to materials with desired mechanical and thermal properties.

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard or reagent in various analytical methods such as chromatography and spectroscopy.

Chromatographic Applications

It is often used as a reference compound in gas chromatography (GC) due to its well-defined retention time and spectral characteristics .

Wirkmechanismus

The mechanism of action of 2-Chlorocyclohexanone involves its reactivity as a chlorinated ketone. The chlorine atom makes the compound more reactive towards nucleophiles, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .

Vergleich Mit ähnlichen Verbindungen

2-Chlorocyclohexanone can be compared with other similar compounds such as:

Cyclohexanone: The parent compound without the chlorine atom.

2-Bromocyclohexanone: A brominated derivative with similar reactivity but different physical properties.

2-Chlorocyclopentanone: A similar compound with a five-membered ring instead of a six-membered ring.

The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, which makes it a valuable intermediate in various synthetic processes.

Biologische Aktivität

2-Chlorocyclohexanone is a chlorinated derivative of cyclohexanone, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula CHClO and features a ketone functional group along with a chlorine atom attached to the cyclohexane ring. Its conformation has been studied using gas-phase electron diffraction, revealing significant insights into its molecular structure, including bond lengths and angles that influence its reactivity and biological activity .

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi, potentially due to its ability to disrupt cellular membranes or interfere with metabolic pathways. The compound's effectiveness varies with concentration and exposure time.

2. Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The compound demonstrated selective toxicity, showing lower cytotoxicity against non-cancerous cells compared to cancer cell lines. This selectivity is crucial for developing therapeutic agents that target tumor cells while sparing normal tissues.

| Cell Line | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| HEK 293 | >100 | N/A |

| MCF-7 | 25 | 4 |

| A549 | 30 | 3 |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in sensitive cell lines.

- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways, disrupting cellular function.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations above 50 μM, the compound significantly reduced bacterial viability by over 70% after 24 hours of exposure. This suggests potential applications in developing antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Research

In another study focusing on cancer therapies, researchers evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 25 μM, indicating considerable potency against these cells while demonstrating a selectivity index greater than three compared to normal fibroblasts.

Eigenschaften

IUPAC Name |

2-chlorocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHNWURRBFGQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021530 | |

| Record name | 2-Chlorocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-87-7 | |

| Record name | 2-Chlorocyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorocyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorocyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorocyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1134E5H2KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-chlorocyclohexanone?

A1: this compound has a molecular formula of C6H9ClO and a molecular weight of 132.59 g/mol.

Q2: How can the conformation of this compound be studied?

A2: Dipole moment measurements provide valuable insights into the conformation of this compound. [] By calculating the dipole moments of the equatorial and axial conformers, researchers can determine the predominant conformation. []

Q3: Does the introduction of alkyl groups at the 3-position of this compound influence its conformation?

A3: Yes, introducing alkyl groups at the 3-position of trans-2-chlorocyclohexanone significantly impacts its conformational preference. While methyl, ethyl, and isopropyl substituents favor a diaxial chair conformation, the tert-butyl derivative prefers a twist-boat conformation. [, ]

Q4: How does silver perchlorate catalyze the solvolysis of this compound-1-14C?

A4: Silver perchlorate assists the solvolysis of this compound-1-14C in ethanol-water solutions, yielding 2-ethoxycyclohexanone-x-14C. [] This reaction partially proceeds through an epoxide intermediate, formed by ethanol's initial attack on the carbonyl carbon. [] Subsequently, the carbonyl oxygen migrates to the α-carbon of this compound. []

Q5: Can this compound undergo ring contraction reactions?

A5: Yes, reacting this compound with phenylmagnesium bromide in refluxing tetrahydrofuran unexpectedly yields cyclopentyl phenyl ketone, demonstrating a ring contraction. []

Q6: How does the reaction of this compound with Grignard reagents proceed?

A6: While the reaction with phenylmagnesium bromide leads to ring contraction, [] reacting this compound with other Grignard reagents typically results in the formation of chlorohydrins. [] These chlorohydrins can undergo further rearrangements under specific conditions. []

Q7: What are the products of the reaction between this compound and aluminium chloride?

A7: Reacting this compound with anhydrous aluminium chloride at 120°C under nitrogen leads to a major portion of the starting material being recovered. [, ] A trace amount of cyclohexanone, formed through dechlorination, is also observed. [, ]

Q8: How does ultraviolet irradiation affect this compound on a silica gel surface?

A8: When this compound is irradiated on a dry silica gel surface, it undergoes an oxidative cleavage reaction, producing adipic acid. [] This reaction likely involves the formation of a cyclohexanonyl radical intermediate through the cleavage of the C-Cl bond. []

Q9: Can the ruthenium complex 'Ru(η-C5Me5)+' activate the C-Cl bond in this compound?

A9: Yes, the electrophilic ruthenium fragment ‘Ru(η-C5Me5)+’ can activate the C-Cl bond in this compound, leading to the formation of [Ru(η-C5Me5)(η6-C6H6)]+ and HCl. [] This C-Cl bond activation is favored even in the presence of C-O bonds, as observed in reactions with 2-chlorocyclohexanol and 2,2,6,6-tetrachlorocyclohexanol. []

Q10: What happens when this compound reacts with potassium dithiocarbazate?

A10: The reaction of this compound with potassium dithiocarbazate in refluxing ethanol yields a six-membered heterocycle, specifically a 3a-hydroxy-3-substitutedamino-2-benzothiazolinethione derivative. []

Q11: How does the reaction of 2-aminopyridines with this compound proceed?

A11: 2-Aminopyridines react with this compound to yield a mixture of products. [] The major products include imidazo[1,2-a]pyridine derivatives, formed via cyclization, and adducts resulting from substitution on the exocyclic nitrogen atom. []

Q12: Can this compound be used to synthesize other valuable compounds?

A12: Yes, this compound serves as a valuable starting material in organic synthesis. For example, it is used in the preparation of: * α-substituted cycloalkanone oximes via nucleophilic substitution reactions. [, ] * Chiral polyaminothiazoles through a multi-step synthesis involving resin-bound amino acids and peptides. [] * Benz[b]indolizine derivatives by reacting with ethyl 2-pyridylacetate. [] * 5,10-dihydro- and 2,3,5,10-tetrahydrothiazolo[3,2-b][2,4]benzodiazepines, along with related compounds. [] * Fluorescent 2-coumaryloxy ketones for detecting Baeyer-Villiger monooxygenases activity. []

Q13: How can optically pure (1S, 2S)-2-chlorocyclohexanol be prepared?

A13: Optically pure (1S, 2S)-2-chlorocyclohexanol can be obtained through the enzymatic "in vitro" reduction of this compound. [] This process utilizes a coupled-substrate coenzyme recycling system (ketone - ethanol - NAD+ - HLAD) and delivers the desired enantiomer with high optical purity. []

Q14: Can Escherichia coli be used for the biocatalytic reduction of this compound?

A14: While recombinant Escherichia coli BL21 (pET-eryKR1)2 can reduce certain cyclohexanone derivatives, [] the reduction of this compound by the control strain E.coli BL21 (pET-28a) suggests the involvement of NAD(P)H-dependent oxo-reductases other than the EryKR1 domain in this process. []

Q15: What is the role of this compound in gold nanoparticle synthesis?

A15: this compound plays a crucial role in a novel room-temperature synthesis of gold nanoparticles. [] Adding cyclohexanone to auric acid solutions results in the formation of gold nanoparticles and this compound as a by-product. [] The process involves the reduction of auric acid to gold, with cyclohexanone acting as a reducing agent and undergoing chlorination. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.